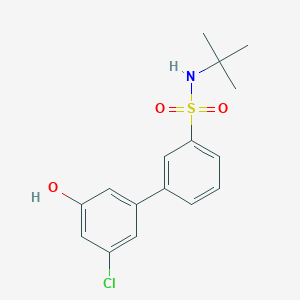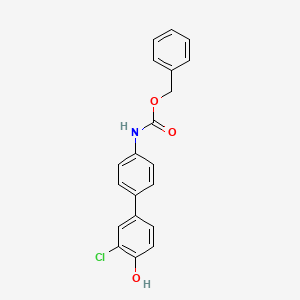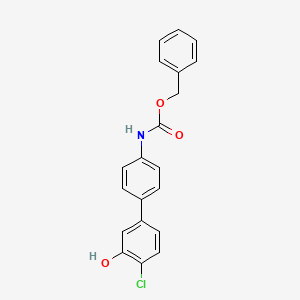
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-t-BSCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C13H15ClNO2S and a molecular weight of 287.8 g/mol. 5-t-BSCP has been used in a variety of research areas, including organic synthesis, material science, and biochemistry. In
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers and nanomaterials. In biochemistry, 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used as a reagent in the synthesis of peptides.
Mécanisme D'action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is based on its ability to form covalent bonds with other molecules. It can react with a variety of compounds, including amines, alcohols, and carboxylic acids. When 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% reacts with a compound, it forms a covalent bond between the sulfur atom of the t-butylsulfamoyl group and the functional group of the target compound. This covalent bond is then broken, resulting in the formation of a new compound.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of biochemical and physiological experiments. It has been used as a reagent in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and the regulation of gene expression. It has also been used in the study of the effects of drugs on the body, as well as in the study of signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, and it is not highly toxic. However, there are some limitations to the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction may be slow or incomplete. Additionally, it is not soluble in water, and it may react with other compounds in the reaction mixture.
Orientations Futures
There are a variety of potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in scientific research and laboratory experiments. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new materials and nanomaterials. Additionally, it could be used in the study of enzyme kinetics and signal transduction pathways, as well as in the study of the effects of drugs on the body. Finally, it could be used in the development of new methods for the synthesis of peptides and proteins.
Méthodes De Synthèse
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with t-butylsulfonyl chloride, followed by the condensation of the resulting 3-t-butylsulfamoylphenyl chloride with hydroxylamine hydrochloride. The reaction scheme is as follows:
3-Chloroaniline + t-Butylsulfonyl Chloride → 3-t-Butylsulfamoylphenyl Chloride
3-t-Butylsulfamoylphenyl Chloride + Hydroxylamine Hydrochloride → 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
Propriétés
IUPAC Name |
N-tert-butyl-3-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVQNFVUFOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)

